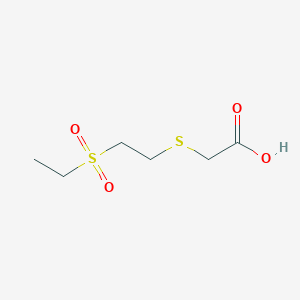

(2-Ethanesulfonyl-ethylsulfanyl)-acetic acid

描述

属性

IUPAC Name |

2-(2-ethylsulfonylethylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S2/c1-2-12(9,10)4-3-11-5-6(7)8/h2-5H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRKCCZGRRTTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCSCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethanesulfonyl-ethylsulfanyl)-acetic acid typically involves the reaction of ethanesulfonyl chloride with ethyl mercaptan, followed by the introduction of an acetic acid moiety. The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The process can be summarized as follows:

Step 1: Ethanesulfonyl chloride reacts with ethyl mercaptan in the presence of a base to form (2-ethanesulfonyl-ethylsulfanyl) intermediate.

Step 2: The intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.

化学反应分析

Types of Reactions

(2-Ethanesulfonyl-ethylsulfanyl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to form thiols.

Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid moiety under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Amides or esters, depending on the nucleophile used.

科学研究应用

(2-Ethanesulfonyl-ethylsulfanyl)-acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (2-Ethanesulfonyl-ethylsulfanyl)-acetic acid involves its ability to interact with various molecular targets through its sulfonyl and sulfanyl groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The pathways involved often include nucleophilic attack on the sulfonyl group or electrophilic attack on the sulfanyl group.

相似化合物的比较

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with (2-Ethanesulfonyl-ethylsulfanyl)-acetic acid:

Key Observations:

- Electron-Withdrawing Effects : Sulfonyl groups (-SO₂-) enhance acidity by destabilizing the conjugate base. For example, 2-(4-(Ethylsulfonyl)phenyl)acetic acid (pKa ~2-3 inferred) is significantly more acidic than [(2-Methylbenzyl)thio]acetic acid (pKa ~4-5), where the thioether group (-S-) exerts a weaker electron-withdrawing effect .

- Solubility : Sulfonic acid derivatives (e.g., 2-(Acetylsulfanyl)ethanesulfonic acid) exhibit high water solubility due to their polar -SO₃H groups, whereas aryl-sulfonyl derivatives (e.g., (2-Naphthylsulfonyl)acetic acid) are less soluble in aqueous media due to hydrophobic aromatic rings .

- Applications :

Acidity Comparison

The acidity of carboxylic acids is influenced by substituents:

- Chloroacetic acid (): pKa ~2.7 due to the strong -I effect of Cl.

- This compound : Expected pKa ~2-3, comparable to chloroacetic acid, as the sulfonyl group (-SO₂-) is similarly electron-withdrawing .

- [(2-Methylbenzyl)thio]acetic acid : Higher pKa (~4-5) due to the electron-donating methylbenzyl group .

Stability and Reactivity

- Sulfonyl vs. Thioether Groups : Sulfonyl-containing compounds (e.g., 2-(4-(Ethylsulfonyl)phenyl)acetic acid) are more stable under oxidative conditions compared to thioethers, which can oxidize to sulfoxides or sulfones .

- Aromatic vs. Aliphatic Substituents : Aryl-sulfonyl derivatives (e.g., (2-Naphthylsulfonyl)acetic acid) exhibit π-π stacking interactions in crystal structures, enhancing thermal stability .

生物活性

(2-Ethanesulfonyl-ethylsulfanyl)-acetic acid is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on available research findings.

Chemical Structure and Properties

The compound features both sulfonyl and sulfanyl functional groups, which are critical for its reactivity and interaction with biological molecules. The general formula for this compound is C₄H₈O₄S, and it can be synthesized through a two-step process involving ethanesulfonyl chloride and ethyl mercaptan, followed by chloroacetic acid under basic conditions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various molecular targets. This includes nucleophilic attacks on the sulfonyl group or electrophilic interactions with the sulfanyl group, which can modulate the activity of proteins and enzymes involved in numerous physiological processes.

Enzyme Inhibition

The compound's ability to interact with enzymes suggests potential applications in drug development. Sulfonyl compounds are known to inhibit various enzymes, including tyrosine kinases, which are crucial in cancer progression. The dual functionality of this compound may enhance its effectiveness as an enzyme inhibitor.

Research Applications

This compound has been explored for various applications in scientific research:

- Synthetic Chemistry : It serves as a versatile building block in the synthesis of more complex molecules due to its reactive functional groups.

- Biochemical Probes : The compound is being investigated for its potential as a biochemical probe to study specific biological pathways.

- Pharmaceutical Development : Its unique structure may lead to the development of new therapeutic agents targeting various diseases.

Case Studies and Experimental Findings

A review of literature reveals several experimental studies focusing on the synthesis and reactivity of related compounds. For example:

- Synthesis Studies : Research has shown that compounds similar to this compound can undergo oxidation and reduction reactions, yielding various products like sulfoxides or thiols.

- Biological Testing : While direct studies on this specific compound are scarce, related acetic acid derivatives have been tested for their antibacterial properties against common pathogens, demonstrating significant efficacy in preventing biofilm formation .

Comparative Analysis with Similar Compounds

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Sulfonyl & sulfanyl | Potential antimicrobial |

| Methanesulfonyl chloride | Sulfonyl | Enzyme inhibition |

| Ethylsulfonyl chloride | Sulfonyl | Reactive intermediate |

This table illustrates how this compound compares with other similar compounds in terms of functional groups and biological activities.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for (2-Ethanesulfonyl-ethylsulfanyl)-acetic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the ethylsulfanyl and ethanesulfonyl groups. A two-step approach is recommended: (1) Thioether formation via nucleophilic substitution between 2-mercaptoethanol and ethylsulfonyl chloride under basic conditions (e.g., NaOH in ethanol, 0–5°C), followed by (2) coupling with chloroacetic acid in dichloromethane using a base like potassium carbonate. Optimize yield by controlling temperature (<10°C during sulfonation to prevent side reactions) and stoichiometric excess (1.2:1 molar ratio of chloroacetic acid to intermediate). Purification via recrystallization (ethanol/water) or silica gel chromatography improves purity .

Q. How can the purity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- Thin-Layer Chromatography (TLC) : Use silica plates with a mobile phase of ethyl acetate:hexane (3:7) to monitor reaction progress and detect by-products .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column and UV detection (λ = 210 nm) with a gradient elution (acetonitrile/water + 0.1% formic acid) for quantitative purity assessment .

- Melting Point Analysis : Compare observed melting points to literature values (±2°C deviation indicates impurities) .

Advanced Research Questions

Q. What advanced analytical techniques confirm the molecular structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve crystal packing and bond geometries. Precondition: Grow high-quality crystals via slow evaporation (methanol/water solvent system) .

- Nuclear Magnetic Resonance (NMR) : Assign peaks using -NMR (e.g., sulfonyl protons at δ 3.2–3.5 ppm; methylene groups adjacent to sulfur at δ 2.8–3.0 ppm) and -NMR (carboxylic carbon at ~170 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode should show [M-H] peaks matching the molecular formula (CHOS) .

Q. How does the sulfonyl group influence the acidity of this compound compared to unmodified acetic acid?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances acidity by stabilizing the deprotonated carboxylate via inductive effects. Quantify using:

- Potentiometric Titration : Titrate against standardized NaOH (0.1 M) with a pH meter. Compare pKa values to acetic acid (pKa ~2.5 vs. 4.76 for acetic acid) .

- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and stabilization of the conjugate base .

Q. What are common experimental pitfalls in synthesizing sulfonated acetic acid derivatives, and how can they be mitigated?

- Methodological Answer :

- By-Product Formation : Over-sulfonation or oxidation of thioethers. Mitigate by using inert atmospheres (N) and controlled reagent addition rates .

- Hydrolysis Instability : Susceptibility of sulfonyl groups to hydrolysis at extreme pH. Test stability via accelerated aging studies (pH 1–13 buffers, 25–60°C) and monitor degradation via HPLC .

- Purification Challenges : Use reverse-phase flash chromatography (C18 silica, acetonitrile/water) to separate polar by-products .

Q. Which chromatographic methods effectively separate this compound from reaction by-products?

- Methodological Answer :

- Ion-Pair Chromatography : Use tetrabutylammonium bromide as an ion-pair reagent in the mobile phase (acetonitrile:buffer, 70:30) to resolve sulfonic acid derivatives .

- Size-Exclusion Chromatography (SEC) : Separate high-molecular-weight impurities (e.g., dimers) using a Sephadex LH-20 column .

Q. How can the pH-dependent stability of this compound be experimentally characterized?

- Methodological Answer :

- Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and quantify degradation via HPLC-UV. Plot degradation rate constants (k) vs. pH to identify stability maxima .

- Arrhenius Analysis : Conduct stability tests at multiple temperatures (25°C, 40°C, 60°C) to extrapolate shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。